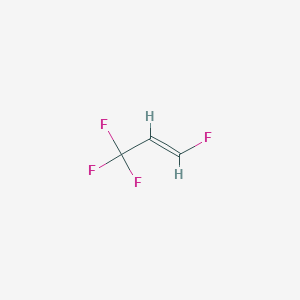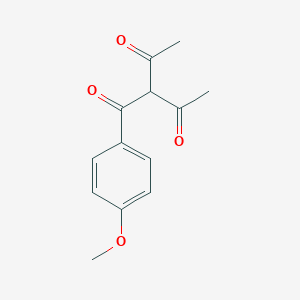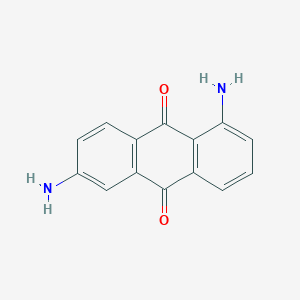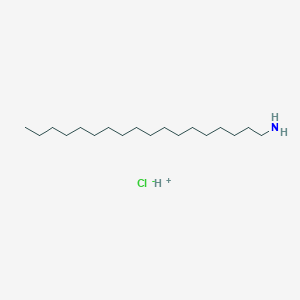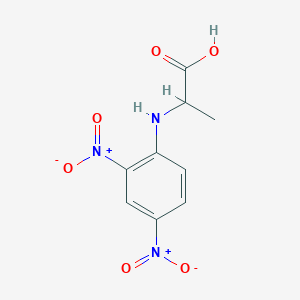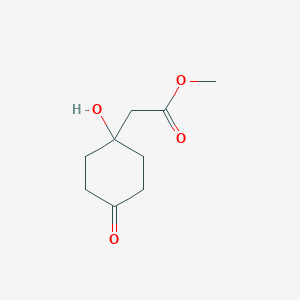
2-Phenylbenzofuran
Übersicht
Beschreibung
2-Phenylbenzofuran is a chemical compound with the molecular formula C14H10O . It is a compound that is widely distributed in nature and has been the subject of various studies due to its potential biological and pharmacological applications .
Synthesis Analysis
A series of hydroxylated 2-phenylbenzofurans compounds were designed and synthesized . These compounds were evaluated for their inhibitory activities toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzofuran has been analyzed using various computational approaches . The Density Functional Theory calculations were carried out using the GGA-PBE, PBV86, and meta-GGA-TPSS hybrid functionals with 6-31G (d, p) as a basis set .
Chemical Reactions Analysis
2-Phenylbenzofuran derivatives have been studied for their inhibitory activity against α-amylase and α-glucosidase activity . Inhibitors of carbohydrate degrading enzymes seem to have an important role as antidiabetic drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylbenzofuran have been analyzed using various computational methods . The Density Functional Theory calculations were carried out using the GGA-PBE, PBV86, and meta-GGA-TPSS hybrid functionals with 6-31G (d, p) as a basis set .
Wissenschaftliche Forschungsanwendungen
Antioxidant Drugs
2-Phenylbenzofuran and its derivatives are promising antioxidant agents . They have been studied for their free radical scavenging abilities . The antioxidant activity of these compounds is mostly controlled by the O–H bond dissociation enthalpy (BDE), consistent with the hydrogen atom transfer (HAT) mechanism . The compounds interact with DPPH radicals, providing kinetic evidence of the involvement of two intermediates and one transition state . Stemofuran U, a derivative of 2-Phenylbenzofuran, is considered a potential leader compound in antioxidant drug development due to the presence of a 4′-OH moiety .
Butyrylcholinesterase Inhibition
2-Phenylbenzofuran compounds have been found to display selective inhibitory activity for Butyrylcholinesterase (BChE) . This is significant as the activity and expression levels of BChE increase significantly in the late stages of Alzheimer’s disease, making it a viable drug target . The 2-Phenylbenzofuran scaffold structure is modified to enhance the inhibitory activity towards BChE . The nature and position of the substituent determine the activity and selectivity of these compounds .
Leishmaniasis Treatment
Research has indicated that 2-Phenylbenzofuran and its derivatives could potentially be used in the treatment of leishmaniasis . Leishmaniasis is a neglected protozoan illness caused by kinetoplastid pathogens and is a major cause of death worldwide . Current treatments for leishmaniasis have several limitations, including serious toxicities and drug resistance . Therefore, the development of new treatments, such as those based on 2-Phenylbenzofuran, is vital .
Wirkmechanismus
Target of Action
2-Phenylbenzofuran primarily targets reactive oxygen species (ROS) . These are types of reactive oxygen radicals, including hydroxyl (˙OH), superoxide (O 2− ˙), alkoxyl (RO˙), or peroxyl (ROO˙) . These agents can cause significant damage to cell structures and are the main cause of various diseases .
Mode of Action
2-Phenylbenzofuran interacts with its targets through a hydrogen atom transfer (HAT) mechanism . This interaction is mostly controlled by the O–H bond dissociation enthalpy (BDE) . The compound also interacts with DPPH radicals, providing kinetic evidence of the involvement of two intermediates and one transition state .
Biochemical Pathways
The compound affects the biochemical pathways related to free radical scavenging . The solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone .
Result of Action
The primary result of 2-Phenylbenzofuran’s action is its antioxidant effect . It’s been found to indicate various pharmacological activities, but they are mostly applied to radical scavenging examinations . The compound has shown significant inhibition of mushroom tyrosinase .
Action Environment
The action of 2-Phenylbenzofuran is influenced by the environment. For instance, the solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Zukünftige Richtungen
2-Phenylbenzofuran and its derivatives have shown promise in various areas of research. For instance, they have been studied for their potential as selective butyrylcholinesterase inhibitors for Alzheimer’s disease . They have also been investigated for their potential as antidiabetic drugs . These studies suggest that 2-Phenylbenzofuran and its derivatives could have significant therapeutic potential in the future .
Eigenschaften
IUPAC Name |
2-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZLDUBSSPQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393243 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzofuran | |
CAS RN |
1839-72-1 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

